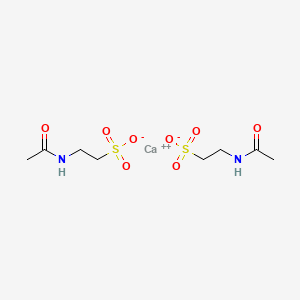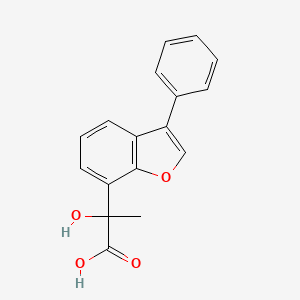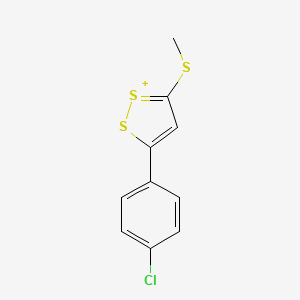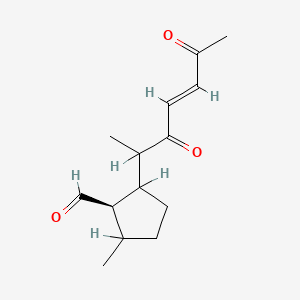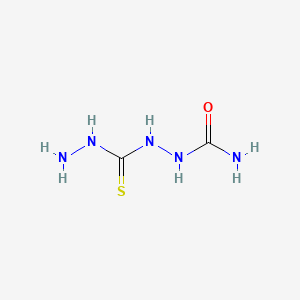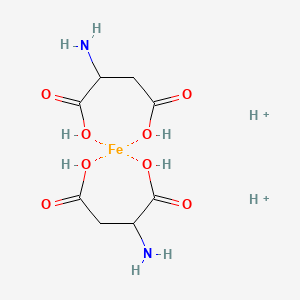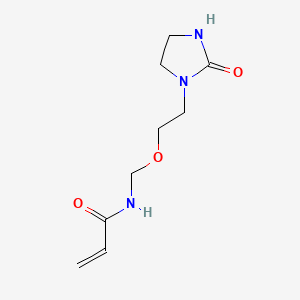![molecular formula C21H14CaO6S2 B12668653 calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate CAS No. 73804-30-5](/img/structure/B12668653.png)
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is a complex organic compound that belongs to the class of naphthalenesulfonates. These compounds are characterized by the presence of sulfonate groups attached to a naphthalene ring system. This particular compound is notable for its dual sulfonate groups, which enhance its solubility in water and its reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate typically involves the sulfonation of naphthalene derivatives followed by the introduction of a calcium ion. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonate groups at specific positions on the naphthalene ring.
Methylation: The sulfonated naphthalene is then subjected to a methylation reaction using formaldehyde or a similar methylating agent.
Calcium Ion Introduction:
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to specific sites, while the naphthalene ring system provides a stable framework for these interactions. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Ammonium naphthalenesulfonate
Uniqueness
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is unique due to the presence of calcium ions, which can influence its solubility, reactivity, and biological activity. Compared to other naphthalenesulfonates, the calcium salt form may offer distinct advantages in specific applications, such as enhanced stability and bioavailability.
Properties
CAS No. |
73804-30-5 |
|---|---|
Molecular Formula |
C21H14CaO6S2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.Ca/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
VZXRQCLMSVJVPU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



